N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Overview
Description
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea (NCTP) is an organic compound that has been widely used in scientific research applications. It is a highly effective and powerful compound, and its unique chemical structure makes it an ideal choice for a variety of laboratory experiments. NCTP has a wide range of applications, from drug development to biochemistry and physiology.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
The unique structure of N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea plays a significant role in chemical synthesis, particularly in the development of pharmaceutical compounds. For instance, the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, highlights the critical role of complex urea derivatives in medicinal chemistry. The need for efficient synthetic methodologies for such compounds is driven by their significant pharmaceutical applications, emphasizing the compound's relevance in drug design and development (Saeed et al., 2017).
Role in Biosensors and Diagnostics
Urea derivatives, including N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, find extensive applications in the development of biosensors for medical diagnostics. Specifically, urea biosensors are crucial for detecting urea levels in biological systems, offering insights into various health conditions, including kidney function and metabolic disorders. The advancement in biosensor technology, incorporating urea derivatives, demonstrates the compound's significance in enhancing diagnostic accuracy and efficiency (Botewad et al., 2021).
Agricultural and Environmental Impacts
In agriculture, urease inhibitors, which may include complex urea derivatives, are essential for improving nitrogen use efficiency and reducing environmental pollution. By inhibiting urease activity, these compounds decrease the volatilization of ammonia from urea-based fertilizers, enhancing nutrient availability for crops and minimizing nitrogen losses to the atmosphere. This application underscores the compound's potential in developing more sustainable agricultural practices and mitigating environmental impacts (Ray et al., 2020).
Urease Inhibitors in Medical Treatment
The application of urease inhibitors, potentially derived from N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea, extends to medical treatments for infections caused by urease-producing pathogens. Targeting urease activity can alleviate infection-induced conditions in the gastric and urinary tracts, highlighting the compound's role in developing novel therapeutic strategies (Kosikowska & Berlicki, 2011).
Microbial Metabolism and Soil Fertility
Urea derivatives are instrumental in studying microbial metabolism and its implications for soil fertility. By influencing urease activity in soil microorganisms, these compounds contribute to the nitrogen cycle, affecting nutrient availability and plant growth. This area of research is crucial for understanding soil health and developing strategies to enhance agricultural productivity (Solomon et al., 2010).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-11(6-7-12(19-8)14(16,17)18)21-13(22)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGIYLHCNCYNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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